molecular formula C13H11ClN4O2 B12948273 8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B12948273
M. Wt: 290.70 g/mol
InChI Key: XBPSRILGBLTDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by the addition of 4-methoxybenzaldehyde and methyl iodide . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The starting materials are readily available, and the synthesis route is designed to minimize byproducts and waste, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted drug design and development .

Properties

Molecular Formula

C13H11ClN4O2

Molecular Weight

290.70 g/mol

IUPAC Name

8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C13H11ClN4O2/c1-8-7-17-12(11(14)15-8)16-18(13(17)19)9-3-5-10(20-2)6-4-9/h3-7H,1-2H3

InChI Key

XBPSRILGBLTDFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NN(C2=O)C3=CC=C(C=C3)OC)C(=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.